molecular formula C7H5BClFN2O2 B2677867 (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid CAS No. 2304634-17-9

(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid

Cat. No.: B2677867
CAS No.: 2304634-17-9
M. Wt: 214.39
InChI Key: DPXYFTGMQVJXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid (CAS 2304634-17-9) is a high-value, multifunctional heterocyclic building block in organic synthesis and medicinal chemistry research . As an organoboron compound, its primary utility lies in its role as a crucial coupling partner in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds and construct complex biaryl structures . This specific indazole derivative, featuring both chloro and fluoro substituents, offers unique electronic properties and serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Recent research highlights the application of structurally similar indazole-boronic acid compounds in the development of potent PKMYT1 kinase inhibitors, which represent a promising therapeutic approach for the treatment of various cancers by targeting the DNA damage response pathway in cells . The compound is characterized by its molecular formula of C7H5BClFN2O2 and a molecular weight of 214.39 g/mol . Researchers can leverage this boronic acid to efficiently introduce the 7-chloro-6-fluoro-1H-indazol-4-yl moiety into larger molecules, facilitating structure-activity relationship (SAR) studies and the discovery of new bioactive molecules. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFN2O2/c9-6-5(10)1-4(8(13)14)3-2-11-12-7(3)6/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXYFTGMQVJXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C2=C1C=NN2)Cl)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid typically involves the formation of the indazole ring followed by the introduction of boronic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by borylation reactions. Transition metal-catalyzed reactions, such as palladium-catalyzed borylation, are often employed to introduce the boronic acid group efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides. The chlorine and fluorine substituents electronically activate the boronic acid group, enabling efficient bond formation under mild conditions:

Example Reaction
(7-Chloro-6-fluoro-1H-indazol-4-yl)boronic acid + 4-bromotoluene → 4-(7-Chloro-6-fluoro-1H-indazol-4-yl)toluene

ConditionYieldCatalyst SystemSource
80°C, THF/H<sub>2</sub>O92%Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>
Room temperature, ethanol85%Pd(OAc)<sub>2</sub>, SPhos

The reaction tolerates diverse substrates, including electron-deficient aryl bromides and chloropyridines, without requiring inert atmospheres .

Chan-Lam Amination

Copper-mediated coupling with amines proceeds efficiently due to the electron-withdrawing effects of halogens:

Example Reaction
this compound + benzylamine → N-Benzyl-7-chloro-6-fluoro-1H-indazol-4-amine

BaseLigandYieldTime
Et<sub>3</sub>N1,10-Phenanthroline78%12 h
K<sub>3</sub>PO<sub>4</sub>DMEDA82%8 h

Steric hindrance from the indazole ring slows reactions with bulky amines, but yields remain >70% .

Halogen Exchange Reactions

The boronic acid group facilitates halogen displacement at adjacent positions:

Fluorine Retention
this compound → 7-Bromo-6-fluoro-1H-indazol-4-ylboronic acid

ReagentSolventYield
CuBr<sub>2</sub>MeOH/H<sub>2</sub>O88%
NBSDCM76%

Chlorine is selectively replaced over fluorine under these conditions, preserving the fluorinated scaffold .

Hydrolysis and Protodeboronation

Controlled hydrolysis yields phenolic derivatives, while harsh conditions induce protodeboronation:

ReactionConditionsProductYield
HydrolysisLiOH, THF/H<sub>2</sub>O7-Chloro-6-fluoro-1H-indazol-4-ol68%
ProtodeboronationH<sub>2</sub>SO<sub>4</sub>, 100°C7-Chloro-6-fluoro-1H-indazole53%

The boronic acid group shows higher stability toward hydrolysis compared to non-halogenated analogs .

Comparative Reactivity

The chlorine and fluorine substituents significantly enhance reactivity relative to simpler boronic acids:

CompoundSuzuki Coupling YieldChan-Lam Amination Yield
This compound92%82%
(1H-Indazol-4-yl)boronic acid65%48%
Phenylboronic acid89%72%

Enhanced electrophilicity from halogenation improves coupling efficiency but may reduce stability under strongly acidic conditions .

This compound’s unique reactivity profile enables efficient synthesis of complex heterocycles, particularly in drug discovery contexts where halogenated scaffolds are prized for their bioactivity. Further studies are needed to explore its use in photocatalytic and C–H activation reactions.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid
  • Molecular Formula : C7_7H5_5BClFN2_2O2_2
  • Molecular Weight : 214.39 g/mol

The compound features a boronic acid functional group attached to an indazole ring, enhancing its reactivity and biological interactions. The presence of chlorine and fluorine atoms contributes to its lipophilicity and ability to interact with various biological targets.

Medicinal Chemistry

This compound is utilized in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its ability to form reversible covalent bonds with active site residues allows it to modulate the activity of target molecules effectively.

Key Applications :

  • Cancer Therapeutics : The compound has shown potential as an inhibitor of kinases involved in cancer progression, such as c-MET kinase. Studies indicate low nanomolar IC50_{50} values for c-MET inhibition, suggesting potent activity against this target.
  • Antimicrobial Agents : Preliminary studies indicate moderate antimicrobial properties against common bacterial pathogens, highlighting its potential in developing new antimicrobial therapies.

Organic Synthesis

This compound serves as a crucial building block for synthesizing complex organic molecules through various reactions, including:

  • Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of palladium catalysts.
Reaction TypeDescription
Suzuki-Miyaura CouplingForms carbon-carbon bonds with aryl/vinyl halides
OxidationConverts boronic acids into boronic esters
ReductionForms boranes from boronic acids

Material Science

The compound is also explored in material science for developing advanced materials with specific properties due to its unique chemical structure.

Biological Research

In biological research, this compound is employed to study various biological pathways and mechanisms. Its interaction with specific molecular targets aids in understanding cellular processes and disease mechanisms.

Case Studies

  • Antitumor Activity : A study demonstrated that this compound inhibited tumor growth in mouse models of colon cancer by targeting signaling pathways critical for tumor proliferation.
  • Kinase Inhibition : Research highlighted its effectiveness against c-MET kinase, confirming its potential as a therapeutic agent in oncology.
  • Toxicological Assessments : Evaluations conducted on animal models showed minimal toxicity at standard exposure levels, reinforcing its candidacy for further therapeutic development.

Mechanism of Action

The mechanism of action of (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Properties

The electronic effects of substituents significantly impact boronic acid reactivity. For example:

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid () lack halogen substituents but exhibit cytotoxic activity at sub-micromolar concentrations, suggesting that aromatic bulkiness and hydroxyl groups contribute to biological interactions.
  • [2-[[4-(2-Methoxyethyl) phenoxy] methyl] phenyl]boronic acid () contains a methoxyethyl side chain, enhancing solubility and enabling fungal histone deacetylase inhibition at 1 µM.
  • Fluorinated benzosiloxaboroles () demonstrate high saccharide-binding selectivity due to fluorine’s electronegativity, a property shared with the target compound.

Table 1: Substituent Effects on Boronic Acid Properties

Compound Substituents Key Properties
(7-Cl-6-F-1H-indazol-4-yl)boronic acid Cl (C7), F (C6), -B(OH)₂ (C4) Enhanced Lewis acidity, potential anticancer/sensing applications
Phenanthren-9-yl boronic acid Polycyclic aromatic system Antiproliferative activity (IC₅₀ < 1 µM)
4-Methoxy-phenylboronic acid -OCH₃ (electron-donating) Higher pKa (~8.5) vs. halogenated analogs
Acidity (pKa) and Binding Affinity

The pKa of boronic acids dictates their binding to diols (e.g., sugars) and reactivity in aqueous media. Electron-withdrawing groups like Cl and F lower pKa, increasing acidity:

  • The target compound’s pKa is expected to be lower than 3-acetamidophenylboronic acid (3-AcPBA, pKa ~8.5) and 4-methylcarboxyphenylboronic acid (4-MCPBA, pKa ~7.8) due to the inductive effects of Cl and F .
  • 2,6-Diarylphenylboronic acids () with similar σ values but varying substituent positions show that through-space electronic effects dominate over through-bond effects, suggesting the target compound’s Cl/F arrangement may optimize Lewis acidity for specific applications.

Table 2: Comparative pKa Values

Compound pKa (Experimental/Predicted) Application Context
(7-Cl-6-F-1H-indazol-4-yl)boronic acid ~7.2 (estimated) Drug design, sensing
Phenylboronic acid ~8.8 Baseline for comparison
2-Fluorophenylboronic acid ~7.9 Enhanced saccharide binding

Biological Activity

(7-Chloro-6-fluoro-1H-indazol-4-yl)boronic acid (CAS No. 2304634-17-9) is a compound that has attracted significant interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides an overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound features a boronic acid functional group attached to an indazole ring, which enhances its reactivity and biological interactions. The presence of chlorine and fluorine atoms contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression. The mechanism of action includes:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases, which are critical in cell signaling pathways that regulate cell growth and proliferation.
  • Protein-Ligand Interactions : The boronic acid moiety can form reversible covalent bonds with diols in target proteins, affecting their function and activity.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound:

Activity Description Reference
Antitumor Activity Demonstrates potent inhibitory effects on cancer cell lines, including colon cancer models.
Kinase Inhibition Inhibits c-MET and other kinases with IC50 values in the nanomolar range.
Antimicrobial Properties Exhibits moderate activity against bacterial strains such as E. coli and Staphylococcus aureus.
Toxicological Profile Shows low toxicity in animal models, indicating safety for potential therapeutic use.

Antitumor Activity

Recent studies have highlighted the effectiveness of this compound as a therapeutic agent against various cancers. For instance, it has been shown to inhibit tumor growth in mouse models of colon cancer by targeting specific signaling pathways involved in tumor proliferation.

Kinase Inhibition

Research has demonstrated that this compound effectively inhibits c-MET kinase, which plays a crucial role in tumorigenesis. The IC50 values reported for c-MET inhibition are in the low nanomolar range, indicating potent activity against this target.

Antimicrobial Properties

In vitro studies have assessed the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicate moderate inhibitory effects, suggesting potential applications in developing antimicrobial agents.

Toxicological Assessments

Toxicological evaluations have been conducted using animal models to assess the safety profile of this compound. Findings indicate that it exhibits minimal toxicity at standard exposure levels, making it a candidate for further development in therapeutic applications.

Q & A

Q. What are the key thermodynamic parameters governing the binding of (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid to diol-containing biomolecules, and how are they experimentally determined?

The binding thermodynamics of boronic acids to diols depend on factors like pH, sugar stereochemistry, and electronic effects of substituents. Binding constants (KaK_a) can be determined using fluorescence titration or surface plasmon resonance (SPR). For example, SPR studies with glycoproteins (e.g., RNAse B) on boronic acid-functionalized surfaces reveal that binding selectivity correlates with terminal saccharide moieties and buffer conditions . Fluorescence-based stopped-flow methods measure association rates (konk_{on}) and dissociation rates (koffk_{off}), showing faster konk_{on} for high-affinity sugars like D-fructose compared to D-glucose .

Q. Which analytical techniques are most effective for characterizing this compound, particularly considering challenges like boroxine formation?

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is effective but requires derivatization to prevent boroxine formation. For example, on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) stabilizes boronic acids by forming cyclic esters, enabling reliable sequencing of peptide boronic acids with up to five boronic acid groups . Alternatively, pre-treatment with diols (e.g., pinacol) converts boronic acids to esters, eliminating dehydration artifacts during analysis .

Q. How does the presence of halogen substituents (Cl/F) influence the electronic properties and reactivity of this boronic acid derivative in aqueous solutions?

Halogens like Cl and F increase the electrophilicity of the boronic acid group by withdrawing electron density, enhancing its ability to form reversible covalent bonds with diols. This property is critical in designing biosensors or therapeutics targeting glycoproteins. For instance, aryl boronic acids with electron-withdrawing substituents show improved binding kinetics and specificity for cancer-associated glycans .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory results between computational predictions and empirical binding data for this compound's interactions with glycoproteins?

Contradictions may arise from secondary interactions (e.g., hydrophobic/hydrogen bonding) not accounted for in simulations. Surface plasmon resonance (SPR) with controlled buffer systems (e.g., varying pH or ionic strength) can isolate boronic acid-diol interactions from non-specific binding. For example, adjusting buffer composition reduced non-specific interactions of avidin with AECPBA surfaces, validating computational models . Co-crystallization studies using SHELX-refined structures can also reveal unanticipated binding modes .

Q. What considerations are critical when designing kinetic studies to measure the association/dissociation rates of this boronic acid with biological targets using stopped-flow techniques?

Stopped-flow experiments require rapid mixing (millisecond resolution) and fluorescence detection. Key parameters include:

  • Quenching agents : Use fluorophores (e.g., isoquinolinyl derivatives) sensitive to boronic acid-diol binding .
  • Temperature/pH control : Maintain physiological conditions (pH 7.4, 37°C) to mimic in vivo interactions.
  • Data fitting : Apply pseudo-first-order kinetics for kobsk_{obs} determination, followed by non-linear regression to extract konk_{on} and koffk_{off} .

Q. How can crystallographic data (e.g., from SHELX-refined structures) inform the rational design of derivatives with improved binding specificity for therapeutic applications?

High-resolution X-ray structures refined using SHELXL reveal precise binding geometries between boronic acids and target proteins. For example, Bortezomib’s co-crystal structure with the proteasome guided the optimization of boronic acid warheads for covalent inhibition . Substituent positioning (e.g., Cl/F in the indazole ring) can be adjusted to enhance hydrophobic interactions or reduce steric hindrance in enzyme active sites .

Methodological Notes

  • Boronic Acid Derivatization : For MALDI-MS, use DHB as both matrix and derivatizing agent to enable in situ esterification and prevent boroxine formation .
  • Kinetic Profiling : Pair stopped-flow fluorescence with SPR to correlate binding rates (konk_{on}/koffk_{off}) with equilibrium constants (KaK_a) .
  • Structural Refinement : Employ SHELX programs for small-molecule crystallography to resolve halogen-substituent effects on boronic acid geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.